molecular formula C12H22O3 B033718 Ethyl 8-oxodecanoate CAS No. 105906-29-4

Ethyl 8-oxodecanoate

Cat. No.: B033718
CAS No.: 105906-29-4
M. Wt: 214.3 g/mol
InChI Key: PHTQADCCSVKUPH-UHFFFAOYSA-N
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Description

Ethyl 8-oxodecanoate is an organic compound with the molecular formula C12H22O3. It is an ester derived from decanoic acid and is characterized by the presence of an oxo group at the eighth carbon position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 8-oxodecanoate can be synthesized through the esterification of decanoic acid with ethanol in the presence of a catalyst. A common method involves using a solid catalyst such as Amberlyst 15, which facilitates the reaction under optimal conditions of a 1:7 molar ratio, 9 wt% catalyst loading, and a temperature of 348 K .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of solid catalysts like Amberlyst 15 allows for the reuse of the catalyst, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-oxodecanoate undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Decanoic acid derivatives.

    Reduction: 8-hydroxydecanol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-oxodecanoate has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 8-oxodecanoate involves its interaction with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing decanoic acid and ethanol, which can further interact with biological pathways.

Comparison with Similar Compounds

Ethyl 8-oxodecanoate can be compared with other similar compounds such as:

    Ethyl decanoate: Lacks the oxo group, making it less reactive in certain chemical reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.

    8-oxodecanoic acid: The free acid form, which is more reactive in acid-base reactions but less stable as an ester.

This compound is unique due to the presence of both the oxo and ester groups, providing a balance of reactivity and stability that is valuable in various applications.

Properties

IUPAC Name

ethyl 8-oxodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-3-11(13)9-7-5-6-8-10-12(14)15-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTQADCCSVKUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645668
Record name Ethyl 8-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105906-29-4
Record name Ethyl 8-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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